molecular formula C27H28N2O4S B6514793 3-(2,4-dimethoxyphenyl)-1-(2,5-dimethylbenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 687583-43-3

3-(2,4-dimethoxyphenyl)-1-(2,5-dimethylbenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B6514793
CAS No.: 687583-43-3
M. Wt: 476.6 g/mol
InChI Key: LHHNGGNVVREIMC-UHFFFAOYSA-N
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Description

“3-(2,4-dimethoxyphenyl)-1-(2,5-dimethylbenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a synthetic organic compound that belongs to the class of benzothienopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(2,4-dimethoxyphenyl)-1-(2,5-dimethylbenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione” typically involves multi-step organic reactions. The process may include:

    Formation of the benzothieno[2,3-d]pyrimidine core: This can be achieved through cyclization reactions involving thiophene and pyrimidine precursors.

    Introduction of the dimethoxyphenyl and dimethylbenzyl groups: These groups can be introduced via Friedel-Crafts alkylation or acylation reactions.

    Final modifications and purification: The compound is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions could target the carbonyl groups in the pyrimidine ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: As a scaffold for developing new drugs targeting various diseases.

    Biological Studies: Investigating its effects on cellular pathways and molecular targets.

    Industrial Applications: Potential use in the synthesis of advanced materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzothienopyrimidines: Other compounds in this class with different substituents.

    Dimethoxyphenyl derivatives: Compounds with similar aromatic substitution patterns.

    Dimethylbenzyl derivatives: Compounds with similar alkylation patterns.

Uniqueness

The unique combination of substituents in “3-(2,4-dimethoxyphenyl)-1-(2,5-dimethylbenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione” may confer distinct biological activities or chemical reactivity, making it a valuable compound for further study.

Properties

IUPAC Name

3-(2,4-dimethoxyphenyl)-1-[(2,5-dimethylphenyl)methyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O4S/c1-16-9-10-17(2)18(13-16)15-28-26-24(20-7-5-6-8-23(20)34-26)25(30)29(27(28)31)21-12-11-19(32-3)14-22(21)33-4/h9-14H,5-8,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHHNGGNVVREIMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C3=C(C4=C(S3)CCCC4)C(=O)N(C2=O)C5=C(C=C(C=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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